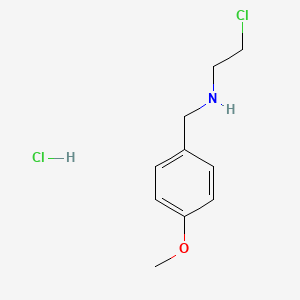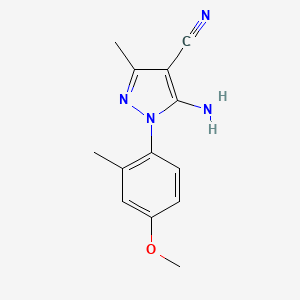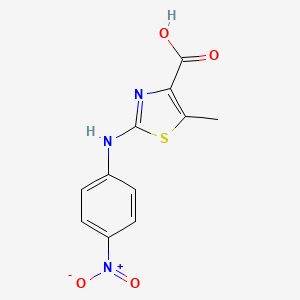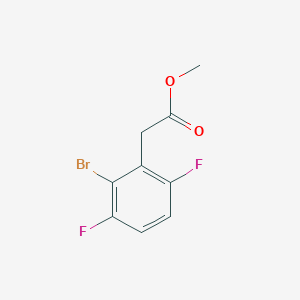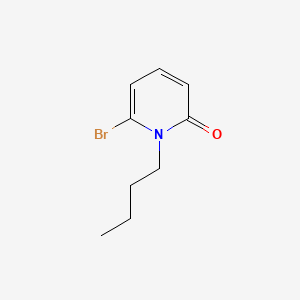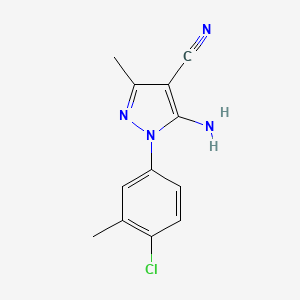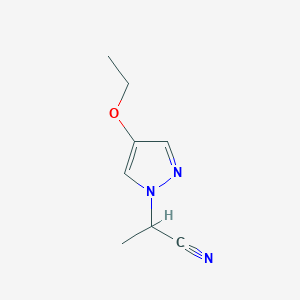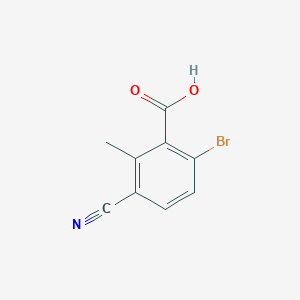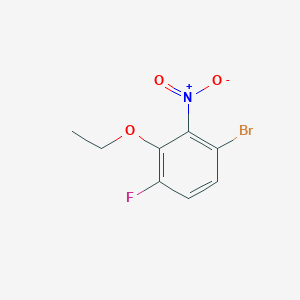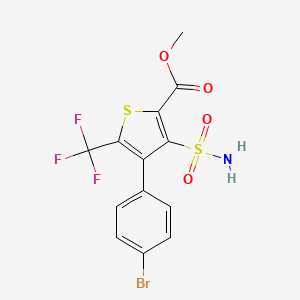![molecular formula C11H12BrF2N B1415541 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine CAS No. 1934575-43-5](/img/structure/B1415541.png)
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine
概要
説明
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine is a chemical compound characterized by its bromophenyl group and difluoropyrrolidine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine typically involves the following steps:
Bromination: The starting material, 2-bromophenylmethanol, undergoes bromination to introduce the bromo group.
Formation of Pyrrolidine Ring: The brominated compound is then reacted with difluorocarbonyl chloride to form the pyrrolidine ring.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be employed to reduce the difluoropyrrolidine ring.
Substitution: Substitution reactions can occur at the bromophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides of the compound.
Reduction Products: Reduced forms of the difluoropyrrolidine ring.
Substitution Products: Derivatives with different substituents on the bromophenyl group.
科学的研究の応用
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound is utilized in the production of various chemical products and materials.
作用機序
The mechanism by which 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can bind to receptors or enzymes, leading to biological responses. The difluoropyrrolidine ring may participate in molecular interactions that modulate biological processes.
類似化合物との比較
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine is unique due to its specific structural features. Similar compounds include:
1-[(2-Chlorophenyl)methyl]-3,3-difluoropyrrolidine: Similar structure but with a chlorophenyl group instead of bromophenyl.
1-[(2-Bromophenyl)methyl]-3,3-difluoropiperidine: Similar difluoropyrrolidine ring but with a piperidine ring instead of pyrrolidine.
These compounds differ in their reactivity and biological activity due to variations in their chemical structures.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZNNJJFRMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


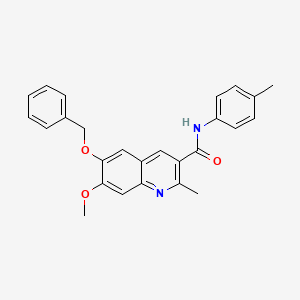
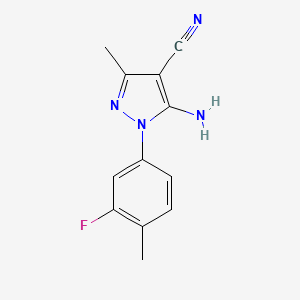
![1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415461.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)
